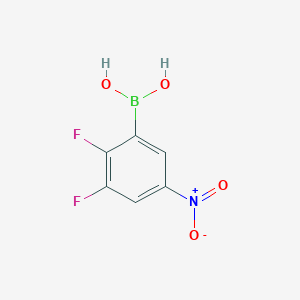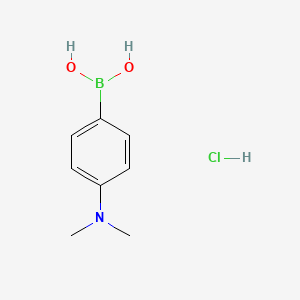
2-Fluorobenzyl thiocyanate
概要
説明
2-Fluorobenzyl thiocyanate is an organic compound with the molecular formula C8H6FNS . It has a molecular weight of 167.203 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluorobenzyl thiocyanate consists of a benzene ring substituted with a fluorine atom and a thiocyanate group attached to the benzyl position .Chemical Reactions Analysis
Thiocyanates, including 2-Fluorobenzyl thiocyanate, can undergo various chemical reactions. The direct introduction method, which includes nucleophilic reaction, electrophilic reaction, and free radical reaction, can introduce SCN groups at the target sites to construct thiocyanates .科学的研究の応用
Synthesis of Fluorescent Probes
Thiocyanates are often used in the synthesis of fluorescent probes, which are essential tools in chemical biology for tracking and analyzing biological molecules .
Analytical Chemistry
In analytical chemistry, thiocyanates may be used as reagents or components in various assays and diagnostic tests .
Biopharma Production
Thiocyanates could have applications in biopharmaceutical production processes, possibly as intermediates or catalysts .
Wastewater Treatment
Thiocyanates are reviewed for their properties and applications in the treatment of wastewater, indicating potential environmental applications .
Organic Chemistry Reactions
Thiocyanates are involved in various organic chemistry reactions, such as nucleophilic substitution, electrophilic substitution, and free radical thiocyanation .
Safety and Hazards
While specific safety data for 2-Fluorobenzyl thiocyanate is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
将来の方向性
Recent research has focused on the direct thiocyanation of benzylic compounds, which could potentially include 2-Fluorobenzyl thiocyanate . This new strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .
作用機序
Target of Action
2-Fluorobenzyl thiocyanate, like many thiocyanate derivatives, has been shown to exhibit excellent antibacterial, antiparasitic, and anticancer activities . The primary targets of this compound are likely to be cellular proteins or enzymes that interact with the thiocyanate group, although the specific targets may vary depending on the biological system .
Mode of Action
It is known that thiocyanate derivatives can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction . The introduction of the SCN group could potentially alter the function of the target protein or enzyme, leading to the observed biological effects .
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail . In one proposed pathway, thiocyanate is initially hydrolyzed into ammonia and carbonyl sulfide (COS), and the carbonyl sulfide is subsequently oxidized into carbon dioxide and sulfate .
Pharmacokinetics
It is known that thiocyanate, a related compound, is completely absorbed by the body when taken orally . In healthy persons, its volume of distribution is approximately 0.25 L/kg and the serum half-life is about 3 days; elimination is mainly renal . These properties may give some insight into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluorobenzyl thiocyanate.
Result of Action
The molecular and cellular effects of 2-Fluorobenzyl thiocyanate’s action are likely to be diverse, given its potential to interact with various proteins or enzymes. The introduction of the SCN group could disrupt the normal function of these targets, leading to changes in cellular processes and potentially resulting in antibacterial, antiparasitic, or anticancer effects .
Action Environment
The action of 2-Fluorobenzyl thiocyanate can be influenced by various environmental factors. For instance, the rate of thiocyanate formation by the reactions of free cyanide with tetrathionate is relatively slow under acidic and neutral conditions, but relatively fast under highly alkaline conditions . Therefore, the pH of the environment could potentially influence the efficacy and stability of 2-Fluorobenzyl thiocyanate.
特性
IUPAC Name |
(2-fluorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHUZXMXFXUMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzyl thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)
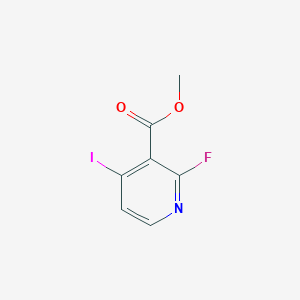
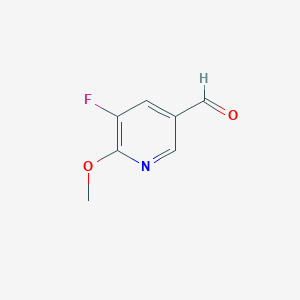
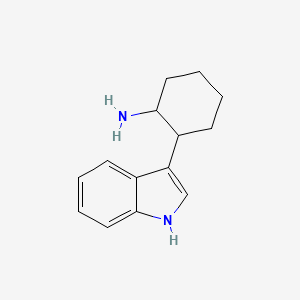

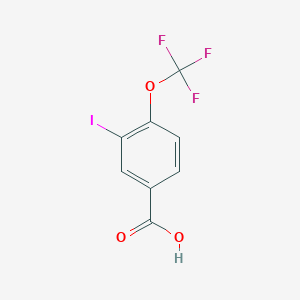
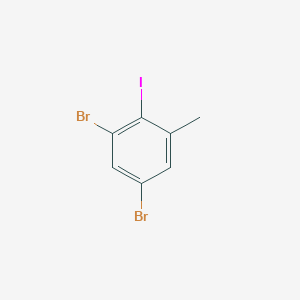
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)
